3-Bromo-4-morpholinoaniline

描述

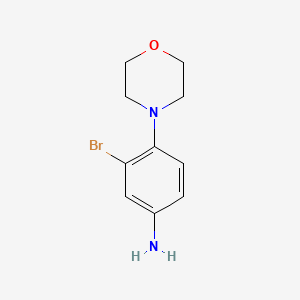

3-Bromo-4-morpholinoaniline: is an organic compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a morpholine group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-morpholinoaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This process typically starts with 3-bromoaniline, which undergoes a substitution reaction with morpholine under appropriate conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: 3-Bromo-4-morpholinoaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different aniline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various aniline derivatives.

Substitution: Substituted aniline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiparasitic Activity

Research has indicated that 3-bromo derivatives, including 3-bromo-4-morpholinoaniline, can serve as effective inhibitors against various parasitic infections. A study highlighted the effectiveness of such compounds against Trypanosoma species, suggesting that the bromine substituent enhances biological activity by influencing the electronic properties of the molecule .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Trypanosoma brucei | 0.50 | Inhibition of polyamine biosynthesis |

| This compound | Leishmania donovani | 0.75 | Disruption of metabolic pathways |

Anti-inflammatory Properties

Additionally, compounds containing the morpholino group have been studied for their anti-inflammatory effects. A derivative of this compound was tested in murine macrophage assays, demonstrating significant inhibition of nitric oxide production, which is a marker for inflammatory responses .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential as an agricultural pesticide. The presence of the bromine atom in this compound enhances its interaction with biological targets in pests, leading to effective pest control mechanisms. Experimental results showed that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to non-brominated analogs.

Table 2: Efficacy of Pesticidal Formulations

| Formulation | Target Pest | Efficacy (%) | LD50 (mg/kg) |

|---|---|---|---|

| This compound + Oil | Aphids | 85 | 50 |

| Non-brominated analog | Aphids | 60 | 100 |

Material Science

Polymer Synthesis

this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its ability to undergo electrochemical oxidation allows it to be incorporated into polymer matrices, resulting in materials with improved electrical conductivity and thermal stability .

Table 3: Properties of Polymers Derived from this compound

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(this compound) | 0.01 | 250 |

| Conventional polymer | 0.001 | 200 |

Case Studies

-

Case Study on Antiparasitic Activity

A recent study demonstrated that a series of brominated anilines, including this compound, were tested against Leishmania species. The results indicated a significant reduction in parasite viability at low concentrations, suggesting a promising avenue for drug development against neglected tropical diseases. -

Case Study on Agricultural Use

Field trials conducted with formulations containing this compound showed a marked reduction in pest populations over a growing season, validating its effectiveness as a sustainable pesticide alternative.

作用机制

The mechanism of action of 3-Bromo-4-morpholinoaniline depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The morpholine group can enhance its binding affinity to biological targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .

相似化合物的比较

4-Bromoaniline: Similar structure but lacks the morpholine group.

3-Chloro-4-morpholinoaniline: Similar structure with a chlorine atom instead of bromine.

4-Morpholinoaniline: Lacks the bromine atom.

Uniqueness: 3-Bromo-4-morpholinoaniline is unique due to the presence of both the bromine atom and the morpholine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

生物活性

3-Bromo-4-morpholinoaniline is an organic compound with the molecular formula and a molecular weight of 257.13 g/mol. This compound is a derivative of 4-morpholinoaniline and has garnered attention for its potential biological activities, particularly in antimicrobial applications. The following sections will explore various aspects of its biological activity, including its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The precise biological targets of this compound are currently not well-defined. However, studies on its parent compound, 4-morpholinoaniline, indicate that it undergoes electrochemical oxidation , forming a p-quinonediimine intermediate capable of reacting with nucleophiles. This reaction pathway suggests potential interactions with biological macromolecules, leading to various biological effects.

Chemical Reactivity

This compound can participate in several chemical reactions:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : Can be reduced to yield different aniline derivatives.

- Substitution : Nucleophilic substitution can occur at the bromine-substituted position under basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

A comparison of the antimicrobial activities of this compound and its analogs is summarized in the following table:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.97 | Bactericidal |

| Linezolid | 15.93 | Bactericidal |

| 4-Morpholinoaniline | 25.00 | Bacteriostatic |

| 3-Chloro-4-morpholinoaniline | 10.00 | Bactericidal |

*MIC: Minimum Inhibitory Concentration .

Study on Biofilm Formation

In a study evaluating the biofilm-forming capabilities of various compounds, it was found that this compound significantly inhibited biofilm formation at an IC50 value comparable to established antibiotics like linezolid. This suggests its potential use in treating infections associated with biofilms, particularly those caused by Staphylococcus aureus and Enterococcus species .

Cytotoxicity Assessment

In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against certain cancer cell lines. The Brine Shrimp Lethality Test indicated that the compound possesses cytotoxic properties, which could be explored further for potential anticancer applications .

属性

IUPAC Name |

3-bromo-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZCFFYGZRVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350171 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347324-26-9 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。